molecular formula C20H17FN2O3 B12211482 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B12211482
M. Wt: 352.4 g/mol
InChI Key: JBCVUEYGAVXXNA-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran carboxamide core linked to a 5-fluoroindole ethyl group. The benzofuran moiety is substituted with a methoxy group at the 7-position, while the indole ring contains a fluorine atom at the 5-position.

Properties

Molecular Formula

C20H17FN2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H17FN2O3/c1-25-17-4-2-3-12-9-18(26-19(12)17)20(24)22-8-7-13-11-23-16-6-5-14(21)10-15(13)16/h2-6,9-11,23H,7-8H2,1H3,(H,22,24)

InChI Key

JBCVUEYGAVXXNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Benzofuran Core Construction

The 7-methoxybenzofuran scaffold is synthesized via Horner-Emmons olefination using 3-methoxybenzaldehyde and diethyl ethoxycarbonylmethylphosphonate under basic conditions (K₂CO₃, DMF) to yield ethyl 7-methoxybenzofuran-2-carboxylate. Cyclization is achieved through thermal or acid-catalyzed conditions (H₂SO₄, 100°C), forming the benzofuran ring with 85–92% yield.

Carboxylate Hydrolysis

The ethyl ester intermediate undergoes hydrolysis with NaOH (2 M, ethanol/water, reflux) to produce 7-methoxy-1-benzofuran-2-carboxylic acid. Yields typically exceed 90%, with purity confirmed by 1H^1H NMR (δ 7.85 ppm, singlet, C2-H; δ 3.95 ppm, singlet, OCH₃).

Preparation of 2-(5-Fluoro-1H-indol-3-yl)ethylamine

5-Fluoroindole Synthesis

5-Fluoroindole is synthesized via Fischer indole cyclization of 4-fluorophenylhydrazine and propionaldehyde in acetic acid (reflux, 12 h), yielding 5-fluoroindole (72% yield). Alternative routes include palladium-catalyzed cross-coupling of 2-bromo-4-fluoroaniline with ethylene glycol vinyl ether.

Side Chain Introduction

Mannich reaction of 5-fluoroindole with formaldehyde and ammonium chloride in ethanol introduces the ethylamine side chain. Reaction at 60°C for 6 h provides 3-(2-aminoethyl)-5-fluoro-1H-indole with 65% yield. Boc protection (di-tert-butyl dicarbonate, THF) stabilizes the amine during subsequent steps.

Amide Coupling Strategies

Acid Chloride Activation

7-Methoxy-1-benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to form the corresponding acid chloride. Reaction with 2-(5-fluoro-1H-indol-3-yl)ethylamine in dichloromethane (DCM) and triethylamine (TEA) at 0°C affords the target carboxamide (78% yield).

Coupling Reagent-Mediated Synthesis

Alternative methods employ HATU or EDCI/HOBt in DMF. For example, combining 7-methoxy-1-benzofuran-2-carboxylic acid (1 eq), HATU (1.2 eq), and DIPEA (2 eq) with the ethylamine derivative (1 eq) in DMF (0°C to RT, 12 h) achieves 82% yield.

Optimization and Challenges

Regioselectivity in Indole Functionalization

Introducing the ethylamine group at C3 of 5-fluoroindole requires careful control of electrophilic substitution. Excess formaldehyde in the Mannich reaction minimizes bis-alkylation byproducts.

Solvent and Temperature Effects

Coupling efficiency improves in polar aprotic solvents (DMF > DCM) due to enhanced reagent solubility. Elevated temperatures (40°C) reduce reaction time but may promote racemization.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (400 MHz, DMSO- d₆) : δ 10.92 (s, 1H, indole NH), 8.15 (s, 1H, benzofuran C3-H), 7.45–7.20 (m, 4H, aromatic), 3.89 (s, 3H, OCH₃), 3.65 (t, 2H, CH₂NH), 2.95 (t, 2H, CH₂indole).

  • HRMS (ESI+) : m/z calculated for C₂₀H₁₈FN₂O₃ [M+H]⁺: 377.1301; found: 377.1298.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Acid Chloride7898Short reaction time
HATU-Mediated8299Mild conditions
EDCI/HOBt7597Cost-effective reagents

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole or benzofuran rings, while substitution reactions can introduce various functional groups onto the compound .

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to activate tropomyosin-related kinase B (TrkB), which plays a role in neuronal survival and function. This activation leads to downstream signaling events that can result in various biological effects, such as neuroprotection and modulation of synaptic plasticity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related analogs:

Compound Core Structure Key Substituents Molecular Features
Target Compound Benzofuran carboxamide 7-methoxy, N-[2-(5-fluoro-1H-indol-3-yl)ethyl] Combines lipophilic benzofuran and polar carboxamide; fluorine enhances electronegativity
1,3,5-Triazine derivative (Ki=8 nM) 1,3,5-Triazine N2-(2-(5-fluoro-1H-indol-3-yl)ethyl), N4-phenethyl Triazine core with dual aromatic substitutions; high 5-HT7 receptor affinity
GR159897 Piperidine (R)-1-(2-[5-fluoro-1H-indol-3-yl]ethyl)-4-methoxy-4-([phenylsulfinyl]methyl)piperidine Sulfinyl and methoxy groups enhance CNS penetration; indole for receptor interaction
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran 5-fluoro-7-methyl, 3-methylsulfanyl, acetic acid Sulfanyl group increases metabolic stability; carboxylic acid promotes solubility
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide Benzofuran carboxamide Furan, thiophene substituents Heterocyclic substituents alter electronic properties; molecular weight = 367.4 g/mol
5-HT7 Receptor Ligands

The 1,3,5-triazine derivative (Ki=8 nM) shares the 5-fluoroindole ethyl group with the target compound and exhibits high affinity for the 5-HT7 receptor, a G-protein-coupled receptor implicated in neuropsychiatric disorders. This suggests that the target compound may also interact with serotonin receptors, though direct evidence is lacking .

Antimicrobial and Antitumor Potential

The benzofuran derivative in demonstrated antimicrobial and antitumor properties due to its planar benzofuran core and hydrogen-bonding carboxyl group. The target compound’s methoxy and carboxamide groups may similarly influence bioactivity, though substitution patterns could alter efficacy .

Metabolic Stability and Toxicity

  • Metabolic Stability : The triazine derivatives in showed moderate metabolic stability and CYP3A4 affinity, likely due to their aromatic substituents. The target compound’s benzofuran and indole groups may confer similar stability but require empirical validation.

Key Research Findings and Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Target/Activity Ki/IC50 (nM) Metabolic Stability Notable Toxicity
1,3,5-Triazine derivative 5-HT7 receptor 8 Moderate Hepatotoxicity >50 µM
GR159897 GPCR (unspecified) - - CNS-focused (patent data)
Benzofuran acetic acid Antimicrobial/antitumor - High (crystalline form) Not reported

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Hydrogen Bonding
Target Compound ~367 (estimated) ~3.2 Carboxamide, methoxy
1,3,5-Triazine derivative ~350 (estimated) ~2.8 Triazine, indole
Benzofuran acetic acid 296.3 2.1 Carboxylic acid

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